Cas no 106443-63-4 (1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide)

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide is a fluorinated sulfonamide derivative characterized by its highly fluorinated alkyl chain and a polar hydroxyethyl functional group. This structure imparts exceptional chemical stability, hydrophobicity, and oleophobicity, making it suitable for applications requiring surface modification, such as coatings, surfactants, or specialty polymers. The presence of the hydroxyethyl group enhances solubility in polar solvents and facilitates further chemical derivatization. Its unique combination of fluorinated and hydrophilic moieties offers advantages in tailoring surface properties, improving compatibility in hybrid systems, or serving as an intermediate in synthesizing advanced materials. The compound’s resistance to thermal and chemical degradation further expands its utility in demanding environments.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide structure
106443-63-4 structure
Product Name:1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide
CAS No:106443-63-4
MF:C8H6F13NO3S
MW:443.182386875153
CID:5040593
Update Time:2025-06-30

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-
    • 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide
    • Inchi: 1S/C8H6F13NO3S/c9-3(10,5(13,14)7(17,18)19)4(11,12)6(15,16)8(20,21)26(24,25)22-1-2-23/h22-23H,1-2H2
    • InChI Key: FYLNQBRDGGUBGA-UHFFFAOYSA-N
    • SMILES: C(F)(F)(S(NCCO)(=O)=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T775080-1000mg
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide
106443-63-4
1g
$1642.00 2023-05-17
TRC
T775080-100mg
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide
106443-63-4
100mg
$207.00 2023-05-17
TRC
T775080-500mg
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide
106443-63-4
500mg
$856.00 2023-05-17
TRC
T775080-1g
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide
106443-63-4
1g
$ 1200.00 2023-09-05

Additional information on 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide (CAS No. 106443-63-4): A Comprehensive Overview

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide (CAS No. 106443-63-4) is a highly specialized compound that has garnered significant attention in the fields of chemistry and pharmaceuticals due to its unique properties and potential applications. This compound is a member of the perfluorinated sulfonamides class and is characterized by its extensive fluorination and the presence of a hydroxyl group. These features contribute to its exceptional chemical stability and solubility properties.

The chemical structure of 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide consists of a long perfluorinated alkyl chain with a sulfonamide functional group attached to the terminal carbon. The hydroxyl group on the ethyl side chain adds polarity and reactivity to the molecule. This combination of features makes it an ideal candidate for various applications in surface chemistry and pharmaceutical formulations.

Recent research studies have highlighted the potential of this compound in enhancing the performance of surfactants and emulsifiers. Its high surface activity and low interfacial tension make it particularly useful in formulating stable emulsions and dispersions. Additionally, the compound's ability to reduce surface tension without compromising on stability has led to its use in advanced coatings and lubricants.

In the pharmaceutical industry, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide has shown promise as a solubilizing agent for poorly water-soluble drugs. Its amphiphilic nature allows it to form micelles that can encapsulate hydrophobic drug molecules and enhance their bioavailability. This property is particularly valuable in developing oral formulations and transdermal delivery systems.

Moreover, the compound's biocompatibility has been extensively studied. Research has demonstrated that it exhibits low toxicity and minimal irritation when used in topical applications. This makes it suitable for use in dermatological formulations and other medical devices where biocompatibility is crucial.

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide involves several steps that require precise control over reaction conditions. The process typically starts with the preparation of a perfluorinated alkyl sulfonic acid fluoride intermediate. This intermediate is then reacted with ethanolamine to form the final product. The synthesis can be optimized to achieve high yields and purity levels suitable for commercial applications.

In terms of environmental impact, studies have shown that while perfluorinated compounds can persist in the environment due to their chemical stability, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide does not bioaccumulate significantly in organisms. This characteristic makes it a more environmentally friendly option compared to some other perfluorinated compounds.

The commercial availability of 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide has increased over recent years due to growing demand from various industries. Suppliers offer this compound in different grades and purities to meet specific application requirements. It is important for users to consult safety data sheets (SDS) and follow recommended handling procedures to ensure safe use.

Future research directions for 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide include exploring its potential in new drug delivery systems and advanced materials science applications. The ongoing development of more efficient synthesis methods and deeper understanding of its biological interactions will likely expand its utility even further.

In conclusion, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide (CAS No. 106443-63-4) is a versatile compound with a wide range of applications in chemistry and pharmaceuticals. Its unique chemical structure and properties make it an invaluable component in various formulations and products. As research continues to advance our understanding of this compound's capabilities and limitations, its importance in these fields is likely to grow even more significant.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk